molecular formula C6H8N4O B8744205 2,6-Diaminoisonicotinamide

2,6-Diaminoisonicotinamide

Cat. No.: B8744205
M. Wt: 152.15 g/mol
InChI Key: YWZVQYIMUJHBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diaminoisonicotinamide is a pyridine-derived compound featuring amino (-NH₂) groups at the 2- and 6-positions of the isonicotinamide scaffold. The compound’s amide and amino functional groups confer unique reactivity, making it a candidate for further exploration in drug development and materials science.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2,6-diaminopyridine-4-carboxamide

InChI

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)(H4,7,8,10)

InChI Key

YWZVQYIMUJHBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Diaminopimelic Acid (Mixture of Isomers)

Structural Differences: Unlike 2,6-diaminoisonicotinamide, 2,6-diaminopimelic acid is a diamino dicarboxylic acid with a linear carbon chain, classified as a bacterial cell wall component . Key Properties:

  • Reactivity: Incompatible with strong oxidizers (e.g., peroxides), leading to decomposition into nitrogen oxides (NOₓ), CO₂, and CO .
  • Toxicity: No available toxicological data, limiting safety assessments . Applications: Serves as a biomarker in bacterial metabolism studies.

2,6-Diethylthioisonicotinamide (Ethionamide Impurity E)

Structural Differences: Replaces amino groups with ethylthio (-S-C₂H₅) substituents at positions 2 and 6, altering electronic and steric properties . Key Properties:

  • Pharmacological Role : As an impurity in ethionamide (an antitubercular drug), its presence may affect drug efficacy or safety.
  • Stability: Thioether groups may enhance lipophilicity compared to amino groups, influencing metabolic pathways.

N-(2,6-Dimethylphenyl)acetamide

Structural Differences: Features an acetamide group attached to a dimethyl-substituted benzene ring, diverging from the pyridine core of this compound . Key Properties:

  • Applications : Used in organic synthesis and as a reference standard.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Key Properties Applications Toxicity Data
This compound Pyridine 2,6-amino, amide High polarity, potential for hydrogen bonding Pharmaceutical intermediates Not reported
2,6-Diaminopimelic Acid Linear carbon chain 2,6-amino, carboxylic acids Oxidizer-sensitive, decomposes to NOₓ Bacterial metabolism studies No data available
2,6-Diethylthioisonicotinamide Pyridine 2,6-ethylthio, amide Lipophilic, metabolic stability Ethionamide impurity Not reported
N-(2,6-Dimethylphenyl)acetamide Benzene Acetamide, dimethyl Steric hindrance, reduced reactivity Organic synthesis Not reported

Research Findings and Implications

  • Functional Group Impact: Amino groups in this compound enhance solubility and hydrogen-bonding capacity compared to thioether or methyl substituents in analogs .
  • Safety Considerations: The lack of toxicity data for 2,6-diaminopimelic acid underscores the need for rigorous testing in related compounds .
  • Synthetic Utility: Chromatographic and computational methods (e.g., from ) could be adapted to analyze purity and stability of this compound derivatives .

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